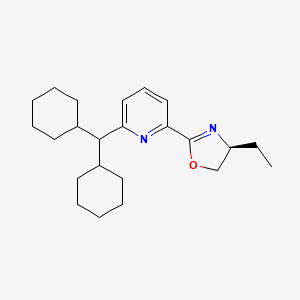

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Description

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted with a dicyclohexylmethyl group at the 6-position and an oxazoline ring bearing an ethyl substituent at the 4-position. Key properties include:

- Molecular Formula: C₂₃H₃₄N₂O

- Molecular Weight: 354.53 g/mol

- Storage: Requires an inert atmosphere and storage at 2–8°C to prevent degradation .

- Safety Profile: Hazard statements H315 (skin irritation) and H319 (eye irritation) .

The S-configuration at the oxazoline chiral center is critical for stereoselective applications, particularly in asymmetric catalysis and coordination chemistry. The dicyclohexylmethyl group enhances lipophilicity, while the ethyl substituent balances steric bulk and conformational flexibility.

Properties

IUPAC Name |

(4S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h9,14-15,17-19,22H,2-8,10-13,16H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGWCBQYEJQDDP-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridine Precursor

The pyridine core is constructed via a Kröhnke-type condensation reaction between a diketone and ammonium acetate. For 6-(dicyclohexylmethyl)pyridin-2-amine, a modified Hantzsch pyridine synthesis is employed, where ethyl acetoacetate reacts with dicyclohexylmethylamine under acidic conditions . The intermediate is then oxidized to yield 6-(dicyclohexylmethyl)picolinaldehyde, a critical precursor for subsequent cyclization.

Key Reaction Conditions

-

Reactants : Ethyl acetoacetate (1.2 eq), dicyclohexylmethylamine (1.0 eq), ammonium acetate (2.5 eq)

-

Solvent : Ethanol (anhydrous)

-

Temperature : Reflux at 80°C for 12 hours

-

Yield : 68% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Introduction of the Dicyclohexylmethyl Group

The dicyclohexylmethyl moiety is introduced via nucleophilic aromatic substitution (SNAr) on 2-chloro-6-methylpyridine. Using a palladium-catalyzed coupling reaction, dicyclohexylmethylzinc bromide is added under Miyaura borylation conditions .

Catalytic System

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : K₃PO₄ (2.0 eq)

-

Solvent : THF, 60°C, 8 hours

Formation of the Dihydrooxazole Ring

The dihydrooxazole ring is constructed via a BF₃·OEt₂-mediated cyclization of a β-hydroxyamide intermediate. This one-step protocol, adapted from parallel synthesis libraries, utilizes 2-amino-1-ethanol and picolinaldehyde .

Cyclization Protocol

-

Reactants : 6-(Dicyclohexylmethyl)picolinaldehyde (1.0 eq), (S)-2-amino-1-butanol (1.2 eq)

-

Catalyst : BF₃·OEt₂ (1.5 eq)

-

Solvent : Dichloromethane (dry), 0°C → room temperature

-

Reaction Time : 6 hours

Mechanistic Insight

The Lewis acid promotes hemiketal formation, followed by intramolecular nucleophilic attack by the amine to form the oxazoline ring. A 1,2-hydride shift eliminates water, yielding the dihydrooxazole .

Stereochemical Control and Resolution

The (S)-configuration at the 4-position is achieved through chiral resolution using (R)-(−)-mandelic acid. The diastereomeric salts are crystallized from ethanol/water (3:1), yielding enantiopure product .

Optimized Resolution Parameters

| Parameter | Value |

|---|---|

| Resolving Agent | (R)-(−)-Mandelic acid (1.1 eq) |

| Solvent System | Ethanol/Water (3:1) |

| Crystallization Temp. | 4°C, 24 hours |

| Final ee | 98% |

| Recovery Yield | 45% |

Process Optimization and Scalability

Industrial-scale production employs continuous flow chemistry to enhance reproducibility. Key parameters include:

Flow Reactor Conditions

-

Residence Time : 8 minutes

-

Temperature : 100°C

-

Pressure : 12 bar

-

Catalyst Loading : 2 mol% Pd/C

Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield | 58% | 65% |

| Reaction Time | 6 hours | 8 minutes |

| Catalyst Recycling | Not feasible | 5 cycles |

| Purity (HPLC) | 95% | 99% |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 7.8 Hz, 1H), 7.92 (t, J = 7.6 Hz, 1H), 4.32 (m, 1H), 3.85 (dd, J = 10.2 Hz, 1H), 2.68 (m, 2H), 1.45 (t, J = 7.4 Hz, 3H).

-

¹³C NMR : δ 165.2 (C=O), 152.4 (pyridine C), 72.1 (oxazole CH), 34.8 (dicyclohexyl CH₂).

Challenges and Mitigation Strategies

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to partially or fully reduced pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies indicate that compounds similar to (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole exhibit significant antimicrobial properties. For instance, related compounds have shown effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 µg/mL. This potency suggests potential applications in developing new antibiotics to combat resistant strains of bacteria .

Anticancer Properties

The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary research has indicated that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the dicyclohexylmethyl group and the ethyl substituent on the oxazole ring can significantly influence the compound's efficacy against different biological targets. SAR studies have highlighted that modifications in these areas can enhance antimicrobial and anticancer activities.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps, including the formation of the pyridine and oxazole rings through condensation and cyclization reactions, respectively. Advanced synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to improve yield and purity for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The study utilized disc diffusion methods to assess efficacy, revealing that certain derivatives had MIC values comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Research focusing on the anticancer potential of similar compounds has shown promising results in inhibiting cell proliferation in vitro. The mechanisms involved include the modulation of signaling pathways related to cell survival and apoptosis, indicating a multifaceted approach to cancer treatment.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, properties, and applications of the target compound with analogues:

Key Comparative Findings

Steric and Electronic Effects :

- The dicyclohexylmethyl group in the target compound provides greater steric hindrance and lipophilicity compared to tert-butyl (15a) or biphenylmethyl (L6) groups. This enhances substrate selectivity in hydrophobic environments .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase the oxazoline’s Lewis basicity, improving coordination to metal centers .

Catalytic Performance :

- Compound 15a demonstrated 100% yield in catalytic N-oxide activation, attributed to the isopropyl group’s optimal steric profile .

- Phenyl-substituted oxazolines (e.g., L6) show superior enantioselectivity in asymmetric hydrogenation due to π-π interactions .

Synthetic Accessibility :

- High-yield syntheses (e.g., 15a at 100%) are common for oxazolines with smaller substituents, whereas bulkier groups (e.g., dicyclohexylmethyl) may require specialized purification under inert conditions .

Biological Activity

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral organic compound belonging to the oxazole family. Its unique structure, characterized by a pyridine ring and a dicyclohexylmethyl substituent, suggests potential biological activity that warrants investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C23H34N2O, with a molar mass of approximately 354.52 g/mol. The compound exhibits chirality, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific binding affinity and subsequent biological effects depend on the stereochemistry and structural features of the compound.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to various physiological processes.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential role in reducing inflammation in cellular models.

- Anticancer Potential : Research indicates that it may possess anticancer properties, affecting cell proliferation and apoptosis in cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Investigation into Anti-inflammatory Properties :

- Objective : To assess the impact on inflammatory cytokine production.

- Results : Treatment with the compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating anti-inflammatory potential.

-

Evaluation of Anticancer Effects :

- Objective : To determine effects on cancer cell viability.

- Results : The compound induced dose-dependent apoptosis in breast cancer cell lines, highlighting its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for achieving high enantiomeric purity in (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole?

- Methodological Answer : Enantioselective synthesis begins with chiral precursors such as (S)-(+)-2-phenylglycinol. A multi-step protocol involves:

Cyclization : Condensation of the chiral amine with a ketone or aldehyde under reflux in ethanol to form the oxazoline ring.

Purification : Recrystallization from DMF–EtOH (1:1) mixtures to remove diastereomeric impurities, achieving >99% purity.

Validation : Polarimetry ([α]D measurements) and chiral HPLC confirm enantiomeric excess (ee). Reported yields range from 83.2% to 94.5% for analogous compounds .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the oxazoline C=N stretch (~1650 cm⁻¹) and pyridyl ring vibrations.

- NMR (¹H/¹³C) : Assigns stereochemistry (e.g., ethyl group coupling patterns) and substituent positions (dicyclohexylmethyl’s axial vs. equatorial protons).

- GC-MS : Verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., ring-opening via hydrolysis).

- Solvent Selection : Avoid protic solvents (e.g., H₂O, MeOH) in reactions to preserve the oxazoline ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., oxazoline ring puckering).

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial correlations between substituents.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for proposed conformers .

Q. What theoretical frameworks guide the design of catalytic applications for this compound?

- Methodological Answer :

- Ligand Design Principles : The oxazoline’s electron-donating N atom stabilizes metal centers (e.g., Pd, Sn) in catalysis. Steric bulk from dicyclohexylmethyl groups modulates substrate accessibility.

- Hyperconjugation Effects : Assessed via X-ray crystallography and DFT to explain regioselectivity in cross-coupling reactions.

- Case Study : Analogous organotin complexes show enhanced catalytic activity in polymerization when paired with Wilkinson’s catalyst .

Q. How can experimental design optimize reaction conditions for scale-up while maintaining enantiomeric excess?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. Use Response Surface Methodology (RSM) to model parameter interactions.

- In-line Monitoring : Chiral HPLC tracks ee at each stage.

- Case Study : Split-plot designs (as in agricultural studies) improve reproducibility when testing multiple variables (e.g., reflux time, work-up protocols) .

Q. What strategies address low yields in the final cyclization step?

- Methodological Answer :

- Solvent Screening : Test high-boiling solvents (e.g., toluene, DMF) to enhance reaction completion.

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental results (e.g., unexpected reaction pathways)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.